2-Benzyloxetan-3-one
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Overview
Description
2-Benzyloxetan-3-one is a chemical compound with the molecular formula C₁₀H₁₀O₂. It belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in the synthesis of various complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyloxetan-3-one can be synthesized through several methods. One common approach involves the metalation of the SAMP/RAMP hydrazones of oxetan-3-one, followed by reaction with benzyl halides. This method provides good yields and enantioselectivities (up to 84% ee) . Another method involves the use of multi-component reactions (MCRs) such as the Passerini three-component reactions (P-3CRs) and Ugi four-component reactions (U-4CRs), which incorporate oxetanes into structurally diverse compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of oxetane synthesis can be applied. These methods often involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxetan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the oxetane ring opens to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2-Benzyloxetan-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-benzyloxetan-3-one involves its ability to undergo ring-opening reactions, which can lead to the formation of various intermediates and products. These reactions are facilitated by the strain in the four-membered oxetane ring, making it highly reactive under certain conditions . The compound can interact with molecular targets and pathways involved in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-one: A simpler oxetane derivative without the benzyl group.
2-Substituted oxetan-3-ones: Compounds with different substituents at the 2-position, such as alkyl or allyl groups.
Uniqueness
2-Benzyloxetan-3-one is unique due to its benzyl group, which imparts distinct reactivity and properties compared to other oxetane derivatives. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry applications .
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-benzyloxetan-3-one |
InChI |
InChI=1S/C10H10O2/c11-9-7-12-10(9)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChI Key |
YCQKQLGMXZKXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(O1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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